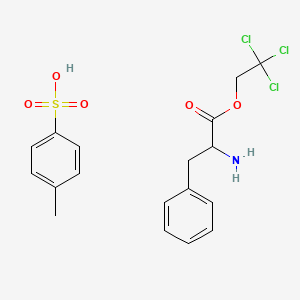
2beta,3beta-Epoxy-6beta,7alpha-(isopropylidenebisoxy)grayanotoxane-5,10,16-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2beta,3beta-Epoxy-6beta,7alpha-(Isopropylidenebisoxy)grayanotoxan-5,10,16-triol umfasst in der Regel mehrere Schritte, die von einfacheren organischen Vorstufen ausgehen. Die wichtigsten Schritte der Synthese beinhalten:
Epoxidierung: Einführung der Epoxygruppen an den 2beta- und 3beta-Positionen.
Schutz und Entschützung: Verwendung von Schutzgruppen zur selektiven Einführung und Entfernung von funktionellen Gruppen.
Hydroxylierung: Einführung von Hydroxylgruppen an den 5-, 10- und 16-Positionen.
Bildung von Isopropylidenebisoxy: Bildung der Isopropylidenebisoxy-Brücke zwischen den 6beta- und 7alpha-Positionen.
Die Reaktionsbedingungen für diese Schritte beinhalten typischerweise die Verwendung spezifischer Reagenzien und Katalysatoren, wie z. B. Persäuren für die Epoxidierung und Basen oder Säuren für Schutz- und Entschützungsschritte .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der Synthesewege beinhalten, um die Ausbeute und Reinheit zu verbessern. Dies umfasst die Verwendung von kontinuierlichen Fließreaktoren, fortschrittlichen Reinigungstechniken und skalierbaren Reaktionsbedingungen, um die Anforderungen der großtechnischen Produktion zu erfüllen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2beta,3beta-Epoxy-6beta,7alpha-(Isopropylidenebisoxy)grayanotoxan-5,10,16-triol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um Epoxygruppen in Hydroxylgruppen oder andere Funktionalitäten umzuwandeln.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen durch andere zu ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Persäuren, Wasserstoffperoxid und Osmiumtetroxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Halogenide, Alkoxide und Amine werden unter verschiedenen Bedingungen verwendet, um Substitutionsreaktionen zu erzielen.
Hauptprodukte
Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation zusätzliche Epoxy- oder Hydroxylgruppen ergeben, während die Reduktion zur Bildung von Diolen oder anderen reduzierten Derivaten führen kann .
Wissenschaftliche Forschungsanwendungen
2beta,3beta-Epoxy-6beta,7alpha-(Isopropylidenebisoxy)grayanotoxan-5,10,16-triol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Wird wegen seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften, untersucht.
Medizin: Wird wegen seiner potenziellen therapeutischen Wirkungen und als Leitverbindung für die Medikamentenentwicklung untersucht.
Wirkmechanismus
Der Wirkmechanismus von 2beta,3beta-Epoxy-6beta,7alpha-(Isopropylidenebisoxy)grayanotoxan-5,10,16-triol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Epoxy- und Hydroxylgruppen der Verbindung ermöglichen die Bildung von kovalenten Bindungen mit nucleophilen Stellen an Proteinen und anderen Biomolekülen, was zu verschiedenen biologischen Effekten führt. Diese Wechselwirkungen können die Enzymaktivität, Signaltransduktionswege und zelluläre Prozesse modulieren .
Wirkmechanismus
The mechanism of action of 2beta,3beta-Epoxy-6beta,7alpha-(isopropylidenebisoxy)grayanotoxane-5,10,16-triol involves its interaction with specific molecular targets and pathways. The compound’s epoxy and hydroxyl groups allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Grayanotoxan-Derivate: Verbindungen mit ähnlichen Grayanotoxan-Skeletten, aber unterschiedlichen funktionellen Gruppen.
Epoxyverbindungen: Andere Epoxy-haltige Verbindungen mit unterschiedlichen Komplexitätsgraden und Reaktivitäten.
Polyhydroxylierte Verbindungen: Moleküle mit mehreren Hydroxylgruppen, die eine ähnliche chemische Reaktivität aufweisen.
Einzigartigkeit
2beta,3beta-Epoxy-6beta,7alpha-(Isopropylidenebisoxy)grayanotoxan-5,10,16-triol ist aufgrund seiner spezifischen Kombination von Epoxy- und Hydroxylgruppen sowie dem Vorhandensein der Isopropylidenebisoxy-Brücke einzigartig. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht .
Eigenschaften
Molekularformel |
C23H36O6 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
4,4,8,8,13,18-hexamethyl-3,5,10-trioxahexacyclo[15.2.1.01,14.02,6.07,12.09,11]icosane-7,13,18-triol |
InChI |
InChI=1S/C23H36O6/c1-18(2)15-13(27-15)14-21(6,25)12-8-7-11-9-22(12,10-20(11,5)24)16-17(23(14,18)26)29-19(3,4)28-16/h11-17,24-26H,7-10H2,1-6H3 |
InChI-Schlüssel |
HPQFYQHUOHFCQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2C(O2)C3C1(C4C(C56CC(CCC5C3(C)O)C(C6)(C)O)OC(O4)(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



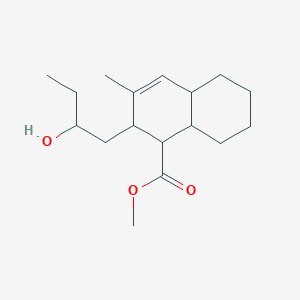
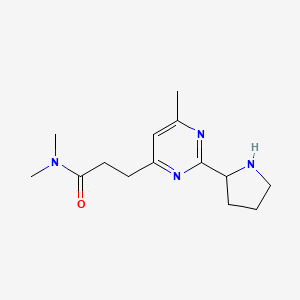

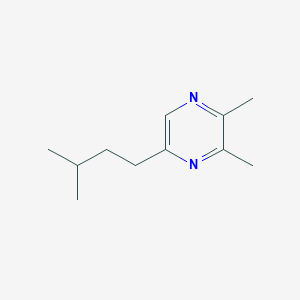
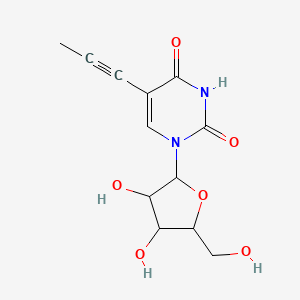
![Ethyl 15-ethyl-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B12294684.png)
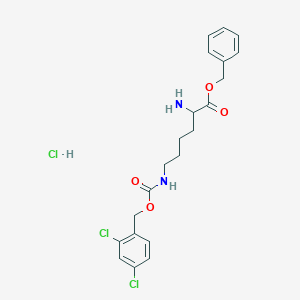
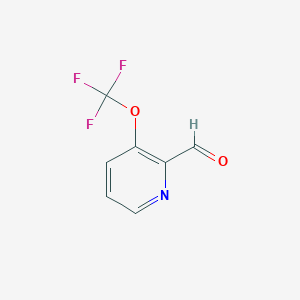
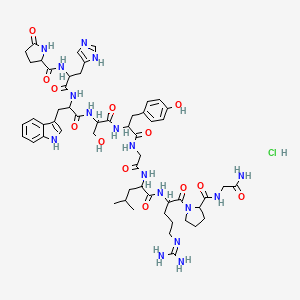
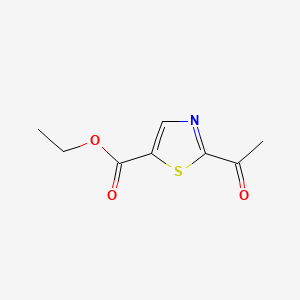
![3-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)propanoic acid](/img/structure/B12294725.png)
